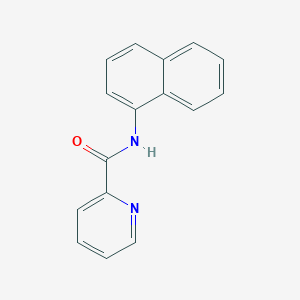
N-(naphthyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(naphthyl)picolinamide is an organic compound that features a naphthyl group attached to a picolinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(naphthyl)picolinamide can be synthesized through the reaction of picolinamide with naphthylamine. One common method involves the use of a base such as sodium methoxide to facilitate the reaction. For example, the reaction of the cyclometalated chloro-bridged iridium(III) dimer with this compound in the presence of sodium methoxide yields a neutral heteroleptic monomer .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be necessary to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(naphthyl)picolinamide undergoes various types of chemical reactions, including:
Coordination Reactions: It can coordinate with metal centers, forming complexes with metals such as iridium and ruthenium
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.
Substitution Reactions: It can undergo substitution reactions where the naphthyl or picolinamide groups are replaced by other functional groups.
Common Reagents and Conditions
Sodium Methoxide: Used as a base in the synthesis of metal complexes.
Metal Complexes: Reacts with metal complexes such as iridium(III) and ruthenium(II) to form coordination compounds
Major Products Formed
The major products formed from reactions involving this compound are typically metal complexes, such as iridium and ruthenium complexes, which exhibit unique photophysical properties .
Applications De Recherche Scientifique
N-(naphthyl)picolinamide has several scientific research applications:
Coordination Chemistry: Used as a ligand to form metal complexes with unique photophysical properties.
Material Science:
Catalysis: Metal complexes of this compound can serve as catalysts in various organic transformations.
Mécanisme D'action
The mechanism of action of N-(naphthyl)picolinamide primarily involves its ability to act as a ligand, coordinating with metal centers through its nitrogen and oxygen atoms. This coordination can alter the electronic properties of the metal center, leading to unique photophysical and catalytic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenylpicolinamide: Similar structure but with a phenyl group instead of a naphthyl group.
N-(aryl)picolinamides: A broader class of compounds with various aryl groups attached to the picolinamide moiety.
Uniqueness
N-(naphthyl)picolinamide is unique due to the presence of the naphthyl group, which can influence the photophysical properties of its metal complexes. This makes it particularly interesting for applications in material science and coordination chemistry .
Propriétés
Numéro CAS |
75358-95-1 |
|---|---|
Formule moléculaire |
C16H12N2O |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
N-naphthalen-1-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C16H12N2O/c19-16(15-9-3-4-11-17-15)18-14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,18,19) |
Clé InChI |
UFUFHDCKBDXGLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4-dimethyl-8-phenyl-15-sulfanylidene-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17)-tetraen-13-one](/img/structure/B14162392.png)
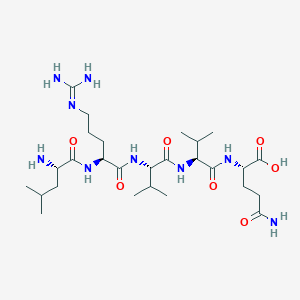
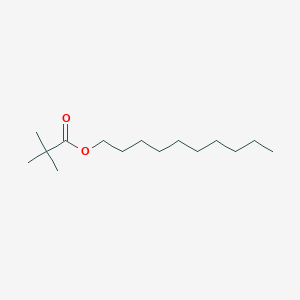
![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162419.png)
![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162436.png)
![1-[(2S,3R)-3-hydroxy-2,3-dihydro-1-benzofuran-2-yl]propan-1-one](/img/structure/B14162441.png)
![11-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,10-dione](/img/structure/B14162455.png)
![N-[(2S,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2-[[methyl-[(4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-4-pyridinecarboxamide](/img/structure/B14162456.png)
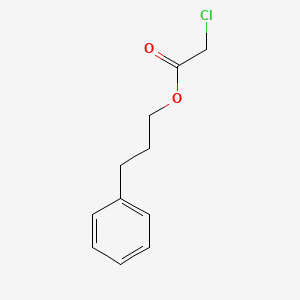
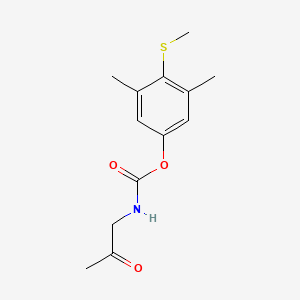
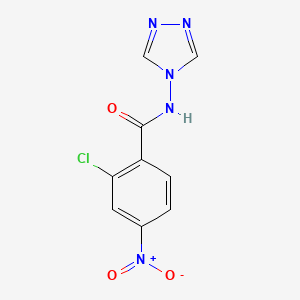
![(6E)-6-[(1-benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14162467.png)
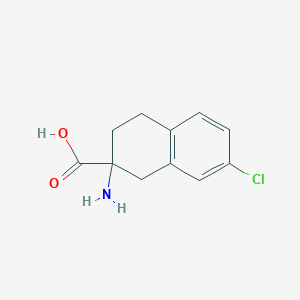
![2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B14162493.png)
